molecular formula C7H9NO3 B13590485 3-(3-Methoxyisoxazol-5-YL)propanal

3-(3-Methoxyisoxazol-5-YL)propanal

Cat. No.: B13590485
M. Wt: 155.15 g/mol
InChI Key: WVLXMBLLTUWISZ-UHFFFAOYSA-N
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Description

3-(3-Methoxyisoxazol-5-YL)propanal is an organic compound that features an isoxazole ring substituted with a methoxy group at the 3-position and a propanal group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyisoxazol-5-YL)propanal typically involves multiple steps. One common method starts with the bromination of dimethyl fumarate, followed by the formation of the isoxazole ring. The intermediate product, methyl 3-hydroxyisoxazole-5-carboxylate, is then methylated using dimethyl sulfate in the presence of potassium carbonate in dimethylformamide (DMF). Subsequent steps include ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyisoxazol-5-YL)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Methoxyisoxazol-5-YL)propanoic acid.

    Reduction: 3-(3-Methoxyisoxazol-5-YL)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Methoxyisoxazol-5-YL)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyisoxazol-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The isoxazole ring and methoxy group can play a role in binding interactions, while the aldehyde group can undergo chemical modifications that affect its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyisoxazol-5-YL)propanoic acid
  • 3-(3-Methoxyisoxazol-5-YL)propanol
  • 3-(3-Methoxyisoxazol-5-YL)propylamine

Uniqueness

3-(3-Methoxyisoxazol-5-YL)propanal is unique due to the presence of the aldehyde group, which allows for a variety of chemical reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)propanal

InChI

InChI=1S/C7H9NO3/c1-10-7-5-6(11-8-7)3-2-4-9/h4-5H,2-3H2,1H3

InChI Key

WVLXMBLLTUWISZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC=O

Origin of Product

United States

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